3-羟基苯基甲基氨基甲酸酯

描述

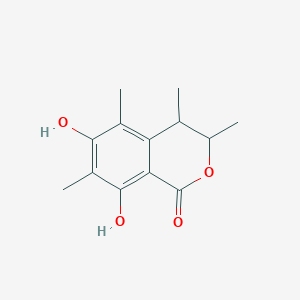

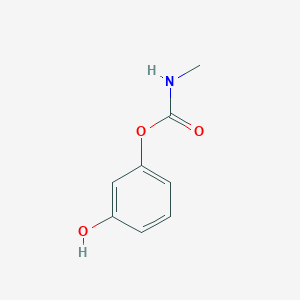

3-Hydroxyphenyl methylcarbamate is a chemical compound that is part of a broader class of carbamate esters. These compounds are characterized by the presence of a carbamate group (a carbamic acid ester), and they often exhibit biological activity, which makes them of interest in pharmaceutical and agricultural applications. The specific compound 3-hydroxyphenyl methylcarbamate itself is not directly mentioned in the provided papers, but related compounds with similar structures and functionalities are discussed, which can provide insights into the properties and potential uses of 3-hydroxyphenyl methylcarbamates.

Synthesis Analysis

The synthesis of carbamate derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 3-alkoxycarbonyl-1beta-methylcarbapenem is achieved using a palladium-catalyzed C-N bond-forming reaction, which is a method that could potentially be adapted for the synthesis of 3-hydroxyphenyl methylcarbamate . Additionally, the synthesis of various phenyl-substituted carbamate derivatives is reported, indicating that the modification of the phenyl group in carbamates is a viable strategy for generating new compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of carbamates can significantly influence their chemical reactivity and biological activity. For example, the photodegradation of 2-thiomethyl-N-methylphenylcarbamate has been studied, and molecular orbital calculations have been used to predict the major photodegradation products . This suggests that the molecular structure of 3-hydroxyphenyl methylcarbamate would also play a crucial role in its stability and reactivity under various conditions.

Chemical Reactions Analysis

Carbamate esters are known to undergo various chemical reactions, including hydrolysis and degradation. The kinetics and mechanism of degradation of phenyl N-hydroxycarbamates and their analogues have been studied, revealing that these compounds can degrade through different pathways depending on their structure and the reaction conditions . This information is relevant to understanding the stability and degradation pathways of 3-hydroxyphenyl methylcarbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate esters, such as solubility, reactivity, and stability, are important for their practical applications. For instance, the water solubility of certain carbamate prodrugs has been evaluated, which is an important factor for their potential use as pharmaceutical agents . The antileukemic activity of phenyl-substituted carbamate derivatives has also been tested, indicating that these compounds can have significant biological effects . These studies suggest that 3-hydroxyphenyl methylcarbamate could also possess unique physical and chemical properties that may make it suitable for similar applications.

科学研究应用

1. 生物监测和代谢

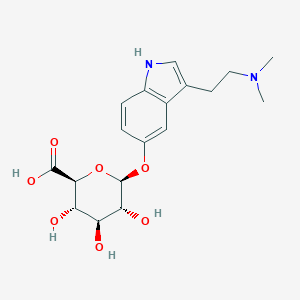

除草剂苯甲灵代谢后,会形成包括甲基-N-(3-羟基苯基)-氨基甲酸酯在内的代谢物。这些化合物通过尿液排出,它们的存在可用于职业性苯甲灵暴露的生物监测 (Schettgen、Weiss 和 Angerer,2001 年)。

2. 抗结核药

(3-苄基-5-羟基苯基)氨基甲酸酯已被发现为新型抗结核药。它们对各种结核分枝杆菌菌株表现出抑制活性,并显示出有效的体内功效,使其成为结核病治疗的有希望的候选药物 (Cheng 等人,2019 年)。

3. 分析化学应用

3-羟基苯基甲基氨基甲酸酯参与使用液相色谱分析尿液中的 N-甲基氨基甲酸酯杀虫剂。此分析对于监测某些杀虫剂的暴露至关重要 (Fernández、Vázquez 和 Vidal,2000 年)。

4. 衍生物合成

甲基/苄基(2-羟基萘-1-基)(芳基)甲基氨基甲酸酯衍生物已使用硫酸氢镁合成,展示了 3-羟基苯基甲基氨基甲酸酯在有机合成中的多功能性 (Ghashang,2014 年)。

5. 局部药物递送

在一项研究中,(3S、4R)- [6-(3-羟基苯基)磺酰基]-2,2,3-三甲基-4-(2-甲基-3-氧代-2,3-二氢哒嗪-6-氧基)-3-色醇,一种与 3-羟基苯基甲基氨基甲酸酯相关的化合物,用于聚合纳米颗粒悬浮液,以将药物靶向递送至毛囊 (Morgen 等人,2011 年)。

6. 环境影响和降解

关于水体中氨基甲酸酯类农药降解和生态毒性的研究突出了 3-羟基苯基甲基氨基甲酸酯衍生物在环境科学中的作用。这些化合物的转化会影响水生生物,对于了解农药污染至关重要 (Iesce 等人,2006 年)。

安全和危害

未来方向

While specific future directions for 3-Hydroxyphenyl methylcarbamate were not found in the search results, carbamates in general have received much attention in recent years due to their application in drug design and discovery . They play a significant role in modern drug discovery and medicinal chemistry .

属性

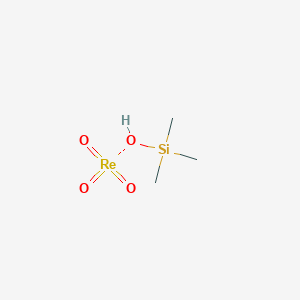

IUPAC Name |

(3-hydroxyphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNVCWZCRNGTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172733 | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyphenyl methylcarbamate | |

CAS RN |

19189-01-6 | |

| Record name | Carbamic acid, methyl-, m-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)